4-Benzhydryl 2-ethyl thiazole-2,4-dicarboxylate

CAS No.:

Cat. No.: VC16193913

Molecular Formula: C20H17NO4S

Molecular Weight: 367.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C20H17NO4S |

|---|---|

| Molecular Weight | 367.4 g/mol |

| IUPAC Name | 4-O-benzhydryl 2-O-ethyl 1,3-thiazole-2,4-dicarboxylate |

| Standard InChI | InChI=1S/C20H17NO4S/c1-2-24-20(23)18-21-16(13-26-18)19(22)25-17(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-13,17H,2H2,1H3 |

| Standard InChI Key | CZIGDNJCMQOPDE-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1=NC(=CS1)C(=O)OC(C2=CC=CC=C2)C3=CC=CC=C3 |

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

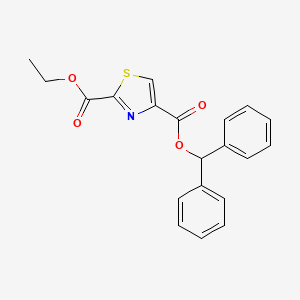

4-Benzhydryl 2-ethyl thiazole-2,4-dicarboxylate (IUPAC name: 4-O-benzhydryl 2-O-ethyl 1,3-thiazole-2,4-dicarboxylate) belongs to the class of heterocyclic compounds, specifically disubstituted thiazoles. Its molecular formula is C₂₀H₁₇NO₄S, with a molar mass of 367.4 g/mol. The structure comprises a thiazole ring substituted at positions 2 and 4 with ethyl and benzhydryl carboxylate groups, respectively (Fig. 1).

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₂₀H₁₇NO₄S |

| Molecular Weight | 367.4 g/mol |

| SMILES | CCOC(=O)C1=NC(=CS1)C(=O)OC(C2=CC=CC=C2)C3=CC=CC=C3 |

| InChI Key | CZIGDNJCMQOPDE-UHFFFAOYSA-N |

| CAS Number | 53487864 |

The benzhydryl group (diphenylmethyl) enhances lipophilicity, potentially improving membrane permeability in biological systems.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 4-benzhydryl 2-ethyl thiazole-2,4-dicarboxylate involves multi-step reactions, typically beginning with the construction of the thiazole core followed by sequential esterification.

Thiazole Core Formation

The thiazole ring is synthesized via the Hantzsch thiazole synthesis, reacting α-haloketones with thioureas or thioamides. For this compound, cyclization of ethyl 2-chloroacetoacetate with thiourea yields the 2-ethyl carboxylate-substituted thiazole intermediate.

Functionalization with Benzhydryl Group

The 4-position carboxylate is introduced through nucleophilic acyl substitution. Benzhydryl alcohol reacts with the thiazole intermediate under Mitsunobu conditions (diethyl azodicarboxylate and triphenylphosphine) to form the benzhydryl ester.

Table 2: Example Reaction Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Thiazole formation | Ethyl 2-chloroacetoacetate, thiourea, EtOH, reflux | 65–70 |

| Benzhydryl esterification | Benzhydryl alcohol, DEAD, PPh₃, THF, 0°C to RT | 50–55 |

Research and Industrial Applications

Drug Development

The compound serves as a scaffold for derivatization in medicinal chemistry. Its ester groups allow facile modification to enhance solubility or target specificity. Recent work has explored its utility in prodrug designs for NSAID delivery.

Material Science

In polymer chemistry, the benzhydryl moiety imparts rigidity to polyesters and polyamides. Copolymers incorporating this compound exhibit glass transition temperatures (Tg) up to 165°C, suitable for high-performance coatings.

Comparative Analysis with Related Thiazole Derivatives

Table 3: Structural and Functional Comparison

The benzhydryl group in 4-benzhydryl 2-ethyl thiazole-2,4-dicarboxylate confers superior thermal stability compared to alkyl-substituted analogs, making it advantageous for industrial applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume